Spectroscopic Characteristics and Analytical Workflows of 3-Cyanocyclopentane-1-sulfonyl fluoride: A Technical Guide
Spectroscopic Characteristics and Analytical Workflows of 3-Cyanocyclopentane-1-sulfonyl fluoride: A Technical Guide
Executive Summary
In the rapidly evolving landscape of covalent drug discovery and chemical biology, 3-Cyanocyclopentane-1-sulfonyl fluoride (CAS: 2138312-89-5, Formula: C₆H₈FNO₂S) has emerged as a highly versatile, bifunctional aliphatic building block[1]. Combining the metabolic stability of a cyclopentane core with the polar interaction potential of a cyano group and the highly selective reactivity of a sulfonyl fluoride warhead, this molecule is an ideal hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.
This whitepaper provides an authoritative, in-depth analysis of the spectroscopic characteristics of 3-Cyanocyclopentane-1-sulfonyl fluoride. Designed for researchers and drug development professionals, it outlines the mechanistic rationale behind its analytical signatures and provides self-validating experimental protocols for quantitative Nuclear Magnetic Resonance (qNMR) and in situ reaction monitoring.
Mechanistic Rationale & Chemical Significance
Covalent drug discovery has seen a renaissance, largely driven by the development of SuFEx click chemistry by K. Barry Sharpless and colleagues in 2014 ()[2]. Unlike highly reactive and moisture-sensitive sulfonyl chlorides, sulfonyl fluorides are remarkably stable to aqueous conditions. They act as "stealth" electrophiles, reacting only under specific catalysis (e.g., DBU or BTMG) or when positioned in a perfectly complementary protein microenvironment[3].
The architectural logic of 3-Cyanocyclopentane-1-sulfonyl fluoride is tripartite:
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The Sulfonyl Fluoride (-SO₂F): Acts as the covalent warhead, enabling late-stage functionalization or irreversible binding to target nucleophiles (e.g., tyrosine, lysine, or histidine residues).
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The Cyclopentane Ring: Provides a rigid, sp³-rich aliphatic spacer that improves the pharmacokinetic profile (e.g., higher Fsp³ fraction) compared to flat aryl-SuFEx hubs.
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The Cyano Group (-C≡N): Serves as a strong hydrogen-bond acceptor for target engagement, or as a synthetic handle that can be orthogonally reduced to an amine or hydrolyzed to an amide.
Logical architecture of 3-Cyanocyclopentane-1-sulfonyl fluoride in covalent drug design.
Spectroscopic Profiling: Causality and Characterization
Robust quality control and reaction monitoring require a deep understanding of the molecule's spectroscopic behavior. Because aliphatic sulfonyl fluorides behave differently than their aryl counterparts, their analytical signatures must be interpreted through a mechanistic lens.
¹⁹F NMR: The Definitive SuFEx Handle
Fluorine-19 NMR is the gold standard for characterizing SuFEx hubs due to its 100% natural abundance, spin-½ nature, and zero-background spectral window.
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Chemical Shift Causality: Aliphatic sulfonyl fluorides typically exhibit a sharp singlet (or a finely split doublet due to long-range coupling) in the region of +40 to +60 ppm (relative to CFCl₃ at 0 ppm) ()[4]. For example, structurally analogous aliphatic sulfonyl fluorides like 1-phenylcyclopropane-1-sulfonyl fluoride resonate at +47.4 ppm, while 2-(fluorosulfonyl)ethyl esters appear around +59 ppm[5],[4]. The -SO₂F group of 3-Cyanocyclopentane-1-sulfonyl fluoride is predicted to resonate at ~+50 to +55 ppm . This distinct upfield shift compared to aryl sulfonyl fluorides (~+55 to +65 ppm) is due to the absence of a deshielding aromatic ring current.
¹H and ¹³C NMR: Backbone Assignment
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¹H NMR (400 MHz): The strong electron-withdrawing nature of the -SO₂F group severely deshields the alpha-proton (C1-H), shifting it downfield to a complex multiplet at 3.8–4.2 ppm . The proton alpha to the cyano group (C3-H) will appear slightly upfield at 2.8–3.2 ppm . The remaining diastereotopic ring protons form overlapping multiplets between 1.6–2.5 ppm .
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¹³C NMR (101 MHz): The cyano carbon provides a definitive signature at ~119–122 ppm . Critically, the C1 carbon attached to the sulfonyl fluoride will exhibit carbon-fluorine spin-spin coupling ( 1JCF≈15–20 Hz), appearing as a characteristic doublet at 60–65 ppm .
FTIR and Mass Spectrometry
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FTIR: The sulfonyl group exhibits intense asymmetric and symmetric S=O stretching vibrations at ~1410 cm⁻¹ and ~1200 cm⁻¹ , respectively. The cyano group is confirmed by a sharp, distinct C≡N stretch at ~2245 cm⁻¹ . The S-F bond typically presents a stretch around 780 cm⁻¹ .
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HRMS (ESI+): The intact molecule (C₆H₈FNO₂S) will yield a molecular ion peak at m/z 178.03[M+H]⁺ [6],[1]. Fragmentation often involves the neutral loss of SO₂F (83 Da), leaving a stabilized cyclopentyl cation signature.
Quantitative Data Summary
| Analytical Modality | Target Functional Group | Expected Signal / Value | Diagnostic Significance |
| ¹⁹F NMR | -SO₂F | ~+50 to +55 ppm (s or d) | Confirms intact SuFEx warhead; baseline for kinetics. |
| ¹H NMR | C1-H ( α to SO₂F) | ~3.8 - 4.2 ppm (m) | Assesses ring substitution and stereochemistry. |
| ¹³C NMR | -C≡N | ~119 - 122 ppm (s) | Validates cyano group integrity. |
| ¹³C NMR | C1 ( α to SO₂F) | ~60 - 65 ppm (d, 1JCF ~15-20 Hz) | Confirms direct C-S bond and F-coupling. |
| FTIR | -SO₂F | ~1410 cm⁻¹, ~1200 cm⁻¹ | Differentiates from sulfonate esters. |
| FTIR | -C≡N | ~2245 cm⁻¹ | Confirms nitrile presence. |
| HRMS (ESI+) | Molecular Ion | m/z 178.03 [M+H]⁺ | Confirms exact mass and elemental composition. |
Experimental Protocols & Workflows
To ensure scientific integrity and trustworthiness, analytical protocols must be self-validating. The following workflows detail the exact methodologies for quantifying the warhead and monitoring its reactivity.
Protocol 1: Self-Validating ¹⁹F qNMR for Warhead Quantification
Causality: Fluorine-19 nuclei in -SO₂F groups lack adjacent protons for efficient dipole-dipole relaxation, resulting in prolonged longitudinal relaxation times ( T1 ). If the inter-pulse delay ( D1 ) is too short, the magnetization will not fully recover, leading to artificially suppressed signal integrals and inaccurate purity calculations.
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Sample Preparation: Weigh exactly 10.0 mg of 3-Cyanocyclopentane-1-sulfonyl fluoride and 5.0 mg of a highly pure internal standard (e.g., 1,4-difluorobenzene) into a tared vial using a microbalance.
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Dissolution: Dissolve the mixture in 600 µL of CD₃CN and transfer to a standard 5 mm NMR tube.
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T1 Relaxation Assessment: Run an inversion-recovery sequence (180°- τ -90°) to empirically determine the T1 of the -SO₂F fluorine nucleus.
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Acquisition: Set the inter-pulse delay ( D1 ) to ≥5×T1 (typically 15-20 seconds for sulfonyl fluorides). Acquire 64 scans with a 90° flip angle.
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Processing: Apply a 0.3 Hz exponential line broadening window function. Phase and baseline correct manually. Integrate the -SO₂F peak (~+52 ppm) against the internal standard to calculate absolute purity.
Protocol 2: In Situ SuFEx Kinetic Monitoring
Causality: Monitoring SuFEx reactions via ¹H NMR is often confounded by complex aliphatic overlaps. ¹⁹F NMR provides a pristine window. As the reaction proceeds, the +50 ppm signal disappears, and a new signal for the byproduct (e.g., silyl fluoride at -150 ppm, or free fluoride) appears. Tracking both ensures mass balance and flags volatile fluoride loss.
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Baseline Establishment: Acquire a baseline ¹⁹F NMR of the substrate in CD₃CN as described in Protocol 1.
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Reagent Introduction: Inject 1.1 equivalents of the target nucleophile (e.g., an aryl silyl ether or amine) directly into the NMR tube.
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Catalyst Initiation: Inject the SuFEx catalyst (e.g., 10 mol% DBU or BTMG)[3]. Note: The catalyst initiates the formation of a hypervalent silicate intermediate, thermodynamically driving the S-F bond cleavage.
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Kinetic Tracking: Acquire single-scan ¹⁹F spectra every 60 seconds. Monitor the disappearance of the +50 ppm (-SO₂F) signal and the concomitant appearance of the byproduct signal.
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Mass Balance Validation: Ensure the integral loss at +50 ppm matches the integral gain of the fluoride byproduct. A discrepancy indicates off-target side reactions.
Self-validating 19F qNMR workflow for monitoring SuFEx reaction kinetics.
References
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Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. URL:[Link]
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Ma, Z., Liu, Y., Ma, X., Hu, X., Guo, Y., Chen, Q., & Liu, C. (2022). Aliphatic Sulfonyl Fluoride Synthesis via Reductive Decarboxylative Fluorosulfonylation of Aliphatic Carboxylic Acid NHPI Esters. Organic Chemistry Frontiers, 9, 1115-1120. URL:[Link]
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National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 138989239, 3-cyanocyclopentane-1-sulfonyl fluoride. URL:[Link]
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